

Introduction: The Advent of Potassium-Competitive Acid Blockers

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Compound of Interest

Compound Name: *Linaprazan*

Cat. No.: *B1588467*

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The management of acid-related disorders has been historically dominated by proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H⁺,K⁺-ATPase (the proton pump).[1][2] While effective, PPIs have limitations, including a slow onset of action, requirement for acid activation, and variable efficacy dependent on CYP2C19 genotypes.[3][4][5] This has driven the development of a new class of acid suppressants: Potassium-Competitive Acid Blockers (P-CABs).[4][6]

P-CABs, such as **linaprazan**, offer a distinct mechanism by binding ionically and reversibly to the proton pump, competitively inhibiting the potassium (K⁺) binding site.[3][4][7] This mode of action is independent of the pump's activation state, leading to a more rapid, potent, and sustained acid suppression.[4][6][8] **Linaprazan**, originally developed by AstraZeneca, and its prodrug, **linaprazan** glurate (also known as X842), are being investigated to address unmet needs in patients with severe acid-related conditions like erosive esophagitis (GERD).[7][9] **Linaprazan** glurate is designed to provide an improved pharmacokinetic profile, overcoming the rapid excretion observed with the parent compound.[9][10][11]

Core Mechanism of Action

Linaprazan exerts its effect by directly targeting the final step of gastric acid secretion in parietal cells.[12]

- Target: The gastric H⁺,K⁺-ATPase, an enzyme responsible for exchanging intracellular hydrogen ions (H⁺) for extracellular potassium ions (K⁺).[1][3]

- Binding: Unlike PPIs which form covalent bonds, **linaprazan** binds reversibly and ionically to the pump.[1][3][7]
- Competitive Inhibition: It acts as a competitive inhibitor at the potassium-binding site of the H⁺,K⁺-ATPase.[8][13][14] By blocking K⁺ access, it prevents the conformational change required for proton translocation into the gastric lumen.[3]
- Accumulation: As a weak base with a pKa of 6.1, **linaprazan** concentrates in the highly acidic secretory canaliculi of parietal cells, where it is protonated, enhancing its inhibitory activity.[4][12] This mechanism allows for a rapid onset of action and prolonged duration of effect.[6]

Caption: **Linaprazan**'s reversible, K⁺-competitive inhibition of the H⁺,K⁺-ATPase versus the irreversible action of PPIs.

Physicochemical and Pharmacokinetic Profile

Linaprazan is a lipophilic weak base.[12] Its prodrug, **linaprazan** glurate, was developed to improve its pharmacokinetic properties, specifically to prolong its half-life and reduce the maximum plasma concentration (C_{max}), thereby minimizing potential liver exposure.[6][7][15] **Linaprazan** glurate is rapidly absorbed and converted to its active metabolite, **linaprazan**, via enzymatic cleavage.[16][17]

Physicochemical Data

Property	Value	Source
IUPAC Name	8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide	[12]
Molecular Formula	C ₂₁ H ₂₆ N ₄ O ₂	[12]
Molar Mass	366.465 g·mol ⁻¹	[9]
pKa	6.1	[4]

Preclinical Pharmacokinetic Data

Studies in rats demonstrate that **linaprazan** glurate (X842) is quickly converted to **linaprazan**. The active metabolite, **linaprazan**, achieves significantly greater systemic exposure than the prodrug.[6]

Table 2: Pharmacokinetic Parameters of **Linaprazan** Glurate (X842) and **Linaprazan** in Rats (Single Oral Dose)[6][17]

Dose (mg/kg)	Analyte	Sex	Tmax (h)	Cmax (ng/mL)	AUC(0–24h) (h*ng/mL)	t1/2 (h)
2.4	X842 (Prodrug)	Male	0.5	18.0 ± 5.6	28.5 ± 9.0	2.0 ± 0.3
Linaprazan	Male	2.0	66.7 ± 11.4	277.6 ± 47.9	2.5 ± 0.6	
X842 (Prodrug)	Female	0.5	16.5 ± 4.1	30.6 ± 11.0	2.1 ± 0.3	
Linaprazan	Female	2.0	114.3 ± 27.5	536.5 ± 140.7	2.9 ± 0.4	
9.6	X842 (Prodrug)	Male	1.0	48.9 ± 14.1	118.8 ± 38.3	2.7 ± 0.5
Linaprazan	Male	4.0	200.7 ± 35.8	1162.7 ± 189.9	3.3 ± 0.6	
X842 (Prodrug)	Female	1.0	63.8 ± 16.3	165.7 ± 55.4	4.1 ± 1.5	
Linaprazan	Female	4.0	368.6 ± 103.2	2408.8 ± 678.9	3.6 ± 0.5	

Preclinical and Clinical Pharmacology

In Vitro H⁺,K⁺-ATPase Inhibition

Linaprazan demonstrates potent, potassium-dependent inhibition of the H⁺,K⁺-ATPase enzyme. The prodrug, **linaprazan** glurate, is a much weaker inhibitor in vitro, highlighting its reliance on conversion to the active **linaprazan** form.[\[6\]](#)[\[17\]](#)

Table 3: In Vitro H⁺,K⁺-ATPase Inhibitory Activity

Compound	IC ₅₀ (nM)	Ki (nM)	Notes	Source
Linaprazan	40.21	46	K ⁺ -competitive inhibition	[6] [13] [14]
Linaprazan Glurate (X842)	436.20	-	Weak inhibitor; relies on conversion	[6] [16] [17]
Vonoprazan (Comparator)	17.15	-	Potent P-CAB comparator	[6] [17]

In Vivo Acid Suppression

In healthy subjects, **linaprazan** glurate provides rapid and sustained control of intragastric pH. After the first dose, the two highest doses studied achieved a pH > 4.0 for over 90% of the time within 90 minutes.[\[18\]](#) At full effect after 14 days, these doses maintained a pH > 5.0 for more than 80% of the time.[\[18\]](#)

Clinical Efficacy in Erosive Esophagitis (Phase II)

A Phase II dose-finding study (LEED trial) compared four twice-daily dosing regimens of **linaprazan** glurate against once-daily lansoprazole (30 mg) for 4 weeks in patients with erosive esophagitis.[\[19\]](#)[\[20\]](#)

Table 4: 4-Week Healing Rates in Erosive Esophagitis (LEED Phase II Trial)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Patient Population	Linaprazan Glurate (All Doses Combined)	Lansoprazole (30 mg q.d.)	Analysis Set
All Patients	71.1%	60.6%	Intention-to-Treat (ITT)
80.9%	59.1%	Per Protocol (PP)	
Severe eGERD (LA Grade C/D)	89% (best dosing group)	38%	PP
Milder eGERD (LA Grade A/B)	91% (best dosing group)	81%	PP

The study demonstrated that **linaprazan** glurate achieved high healing rates, particularly outperforming lansoprazole in patients with more severe disease (LA grades C/D).[\[19\]](#)[\[20\]](#)[\[22\]](#)

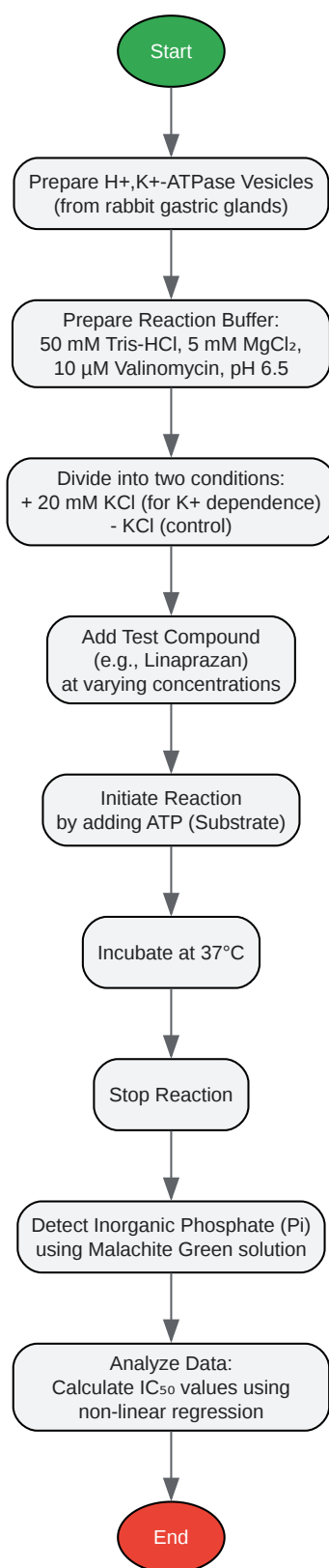
Safety and Tolerability

Across numerous Phase I and II studies involving over 3,000 participants, **linaprazan** and **linaprazan** glurate have been generally well tolerated.[\[7\]](#)[\[10\]](#)[\[18\]](#) In the Phase II LEED study, the safety profile of **linaprazan** glurate was comparable to that of lansoprazole.[\[21\]](#)[\[22\]](#) The most frequently reported adverse event was COVID-19, which occurred in 4% of the total study population.[\[21\]](#)[\[22\]](#)

Experimental Protocols

In Vitro H⁺,K⁺-ATPase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of the proton pump, typically isolated from rabbit gastric glands.



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Caption: Experimental workflow for the in vitro H⁺,K⁺-ATPase inhibition assay.

Methodology Detail: The H⁺,K⁺-ATPase inhibition reaction is conducted in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM magnesium chloride, 10 µM valinomycin, pH 6.5).[6] To test for potassium-competitive action, parallel experiments are run with and without the addition of potassium chloride (e.g., 20 mM KCl).[6] The test compound (**linaprazan**) is added at various concentrations. The enzymatic reaction is initiated by adding ATP. After incubation, the reaction is stopped, and the amount of inorganic phosphate (Pi) produced is quantified using a Malachite Green solution, which forms a colored complex with phosphate.[6] Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC₅₀) via non-linear regression analysis.[6]

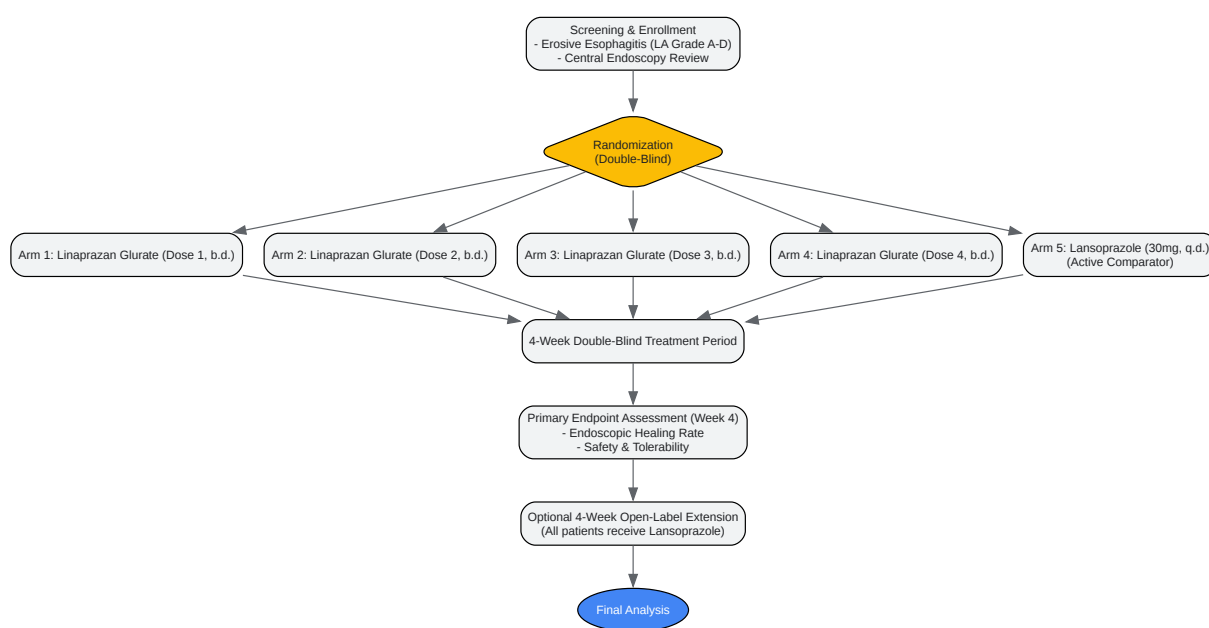
Pylorus-Ligated Rat Model for Gastric Acid Secretion

This in vivo model is used to assess a compound's ability to suppress gastric acid secretion in a living organism.

Methodology Detail: Rats are fasted to ensure an empty stomach. Under anesthesia, a surgical ligation is made at the pylorus, the junction between the stomach and the small intestine, to allow gastric secretions to accumulate. The test compound (e.g., **linaprazan** glurate) or vehicle is administered, typically orally.[16] After a set period, the animal is euthanized, and the stomach is removed. The accumulated gastric juice is collected, its volume is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH. The total acid output can then be calculated. Dose-dependent inhibition is assessed by comparing the acid output in treated groups to the vehicle control group, allowing for the calculation of an ID₅₀ (the dose required to inhibit acid secretion by 50%).[16]

Phase II Clinical Trial for Erosive Esophagitis (LEED Trial Design)

This protocol outlines the design of a clinical study to evaluate the efficacy and safety of a new drug for healing erosive esophagitis.



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Caption: Logical flow of the Phase II dose-finding clinical trial for **linaprazan** glurate.

Methodology Detail: The study was a randomized, double-blind, active comparator-controlled, multi-center, dose-finding trial.[19][20]

- Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles grades A-D).[20] Eligibility and healing were confirmed by a central review of endoscopy data.[19]
- Randomization: Patients were randomized into one of five parallel groups.[19] Four groups received different twice-daily (b.d.) doses of **linaprazan** glurate (25, 50, 75, or 100 mg), and one group received the approved once-daily (q.d.) dose of lansoprazole (30 mg) as an active comparator.[19]
- Treatment Duration: The primary efficacy period was 4 weeks of double-blind treatment.[20] This was followed by a 4-week open-label period where all patients received lansoprazole.[19]
- Primary Endpoint: The primary outcome was the rate of endoscopically confirmed healing of erosive esophagitis at Week 4.[19]
- Secondary Endpoints: Safety and tolerability were assessed throughout the study by monitoring treatment-emergent adverse events (TEAEs).[19]

Conclusion and Future Directions

Linaprazan, particularly in its prodrug form **linaprazan** glurate, represents a promising advancement in the P-CAB class. Its rapid onset of action and potent, durable acid suppression, demonstrated in both preclinical and clinical studies, position it as a potential best-in-class therapy for severe acid-related disorders.[6][7] The robust healing rates observed in patients with severe erosive esophagitis, a group with significant unmet medical need, are particularly noteworthy.[21][22] With Phase III trials planned to commence, **linaprazan** glurate is poised to offer a more effective treatment alternative to traditional PPIs for challenging cases of GERD and other acid-related diseases.[10][18][23]

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